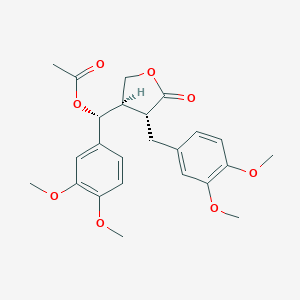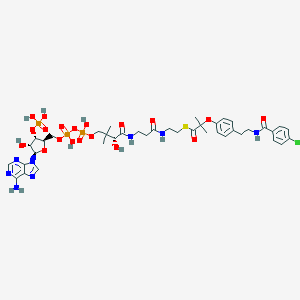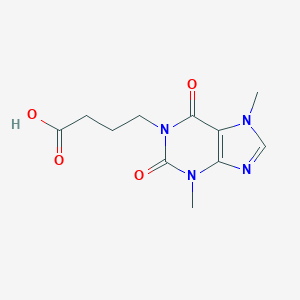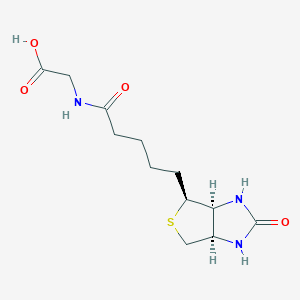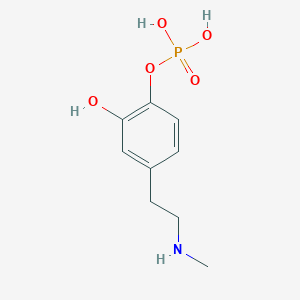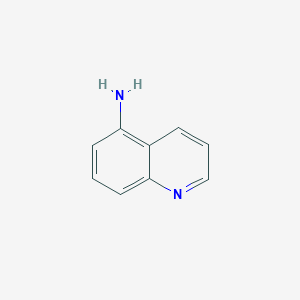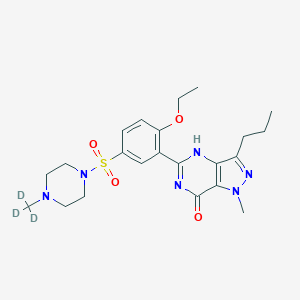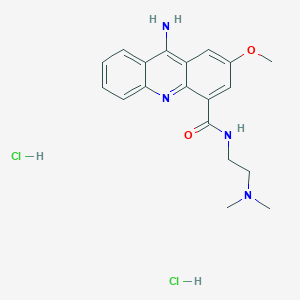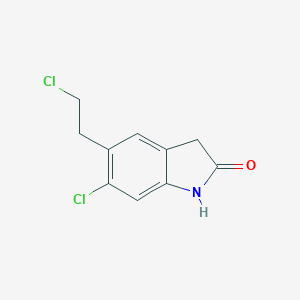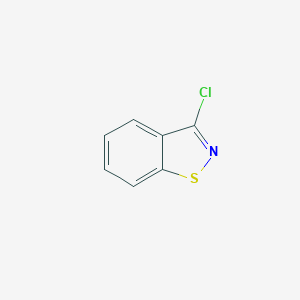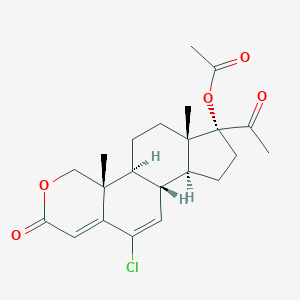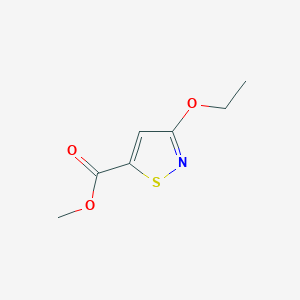
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-, also known as DMPE-1, is a chemical compound that has been widely used in scientific research. This compound is a member of the indole family and is a derivative of tryptamine. DMPE-1 has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- exerts its effects by binding to and activating serotonin receptors in the body. Serotonin receptors are found throughout the body, including the central nervous system, cardiovascular system, and gastrointestinal tract. Activation of these receptors by Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- leads to a range of biochemical and physiological effects, including the release of neurotransmitters, vasodilation, and modulation of immune function.
Biochemische Und Physiologische Effekte
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, cardioprotection, and anticancer activity. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to increase the release of neurotransmitters such as dopamine and serotonin, leading to improved cognitive function and mood. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has also been found to induce vasodilation, leading to improved blood flow and oxygen delivery to tissues. In addition, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to modulate immune function, leading to improved immune response and decreased inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has several advantages for lab experiments, including its ease of synthesis, low toxicity, and wide range of applications. However, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- also has several limitations, including its limited solubility in water and its potential to degrade over time. Researchers must take these limitations into account when designing experiments using Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-.
Zukünftige Richtungen
There are several future directions for research on Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-. One area of research is the development of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- analogs with improved pharmacokinetic properties and greater specificity for serotonin receptor subtypes. Another area of research is the investigation of the potential therapeutic applications of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Finally, research is needed to further elucidate the mechanism of action of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- and its effects on various biological systems.
Conclusion:
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- is a valuable tool for scientific research due to its wide range of applications and its ability to induce a range of biochemical and physiological effects. The ease of synthesis and low toxicity of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- make it an attractive compound for researchers in various fields. Future research on Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has the potential to lead to the development of new therapeutic agents for various diseases and to further our understanding of the role of serotonin receptors in biological systems.
Synthesemethoden
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- can be synthesized using a simple three-step process. The first step involves the reaction of tryptamine with 2-bromo-N,N-dimethylethylamine to form N,N-dimethyltryptamine. The second step involves the reaction of N,N-dimethyltryptamine with phenylboronic acid to form N,N-dimethyltryptamine phenylboronic acid ester. The final step involves the reaction of N,N-dimethyltryptamine phenylboronic acid ester with 2-bromoethylamine hydrochloride to form Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-.
Wissenschaftliche Forschungsanwendungen
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has also been found to exhibit cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases. In addition, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit anticancer effects, making it a potential chemotherapeutic agent for various types of cancer.
Eigenschaften
CAS-Nummer |
109692-21-9 |
|---|---|
Produktname |
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- |
Molekularformel |
C18H20N2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(1-phenylindol-3-yl)ethanamine |
InChI |
InChI=1S/C18H20N2/c1-19(2)13-12-15-14-20(16-8-4-3-5-9-16)18-11-7-6-10-17(15)18/h3-11,14H,12-13H2,1-2H3 |
InChI-Schlüssel |
NCRAHYGLLDWEAM-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)CCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Andere CAS-Nummern |
109692-21-9 |
Synonyme |
INDOLE, 3-(2-(DIMETHYLAMINO)ETHYL)-1-PHENYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



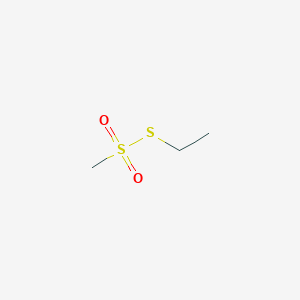
![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)
